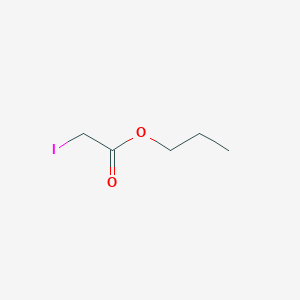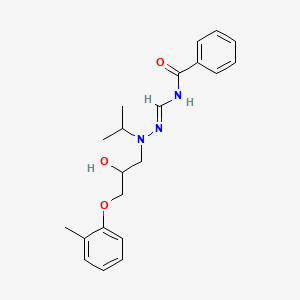
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide typically involves multiple steps. One common method starts with the reaction of methyl benzoate with DL-alaninol to form an intermediate product . This intermediate is then further reacted with other reagents to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with continuous monitoring and adjustment of reaction parameters. Industrial methods may also incorporate advanced purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide can be compared with other similar compounds, such as:
- N-(2-Hydroxy-1-methylethyl)benzamide
- 4-(2-((2-Hydroxy-3-(2-methylphenoxy)propyl)amino)ethoxy)benzamide hydrochloride
These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80176-21-2 |
|---|---|
Molekularformel |
C21H27N3O3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[(E)-[[2-hydroxy-3-(2-methylphenoxy)propyl]-propan-2-ylhydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C21H27N3O3/c1-16(2)24(23-15-22-21(26)18-10-5-4-6-11-18)13-19(25)14-27-20-12-8-7-9-17(20)3/h4-12,15-16,19,25H,13-14H2,1-3H3,(H,22,23,26) |
InChI-Schlüssel |
CQINCUVDUJRJSB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC(CN(C(C)C)/N=C/NC(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN(C(C)C)N=CNC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


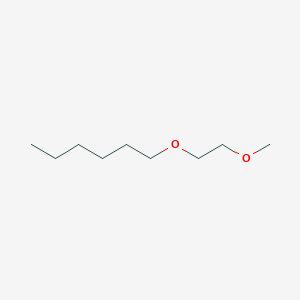
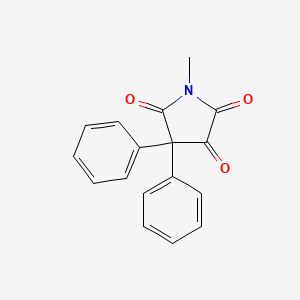
silane](/img/structure/B14435797.png)
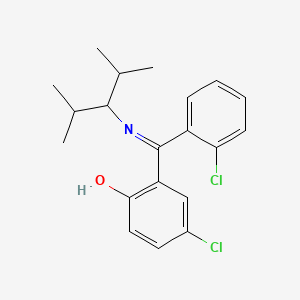

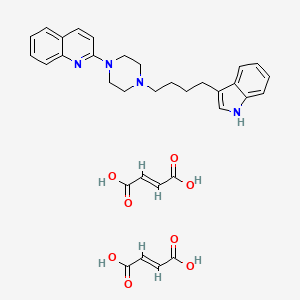
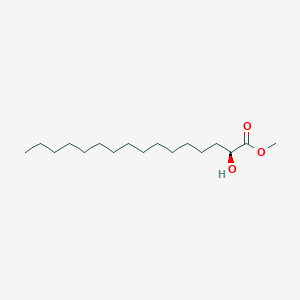
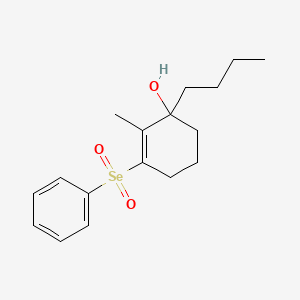
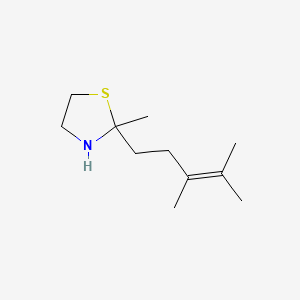
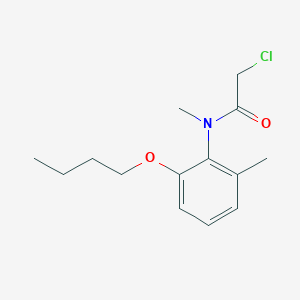
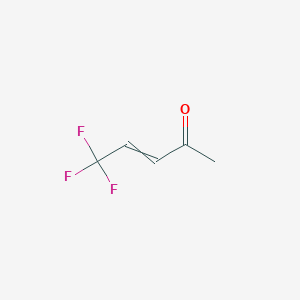
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
